Cas no 1806867-32-2 (5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine)

5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a unique combination of functional groups, including aminomethyl, bromo, difluoromethyl, and trifluoromethyl substituents. This structure confers high reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, while the aminomethyl group provides a handle for further derivatization. The bromo substituent allows for cross-coupling reactions, facilitating the construction of complex heterocyclic frameworks. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in precision organic synthesis and medicinal chemistry applications.
5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine structure
1806867-32-2 structure
Product name:5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
CAS No:1806867-32-2
MF:C8H6BrF5N2
MW:305.04265832901
CID:4865453

5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H6BrF5N2/c9-5-4(8(12,13)14)3(1-15)2-16-6(5)7(10)11/h2,7H,1,15H2
    • InChI Key: ZLTAIYSHGLEZEU-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)F)=NC=C(CN)C=1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 235
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9

5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054967-250mg
5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
1806867-32-2 97%
250mg
$988.80 2022-03-31
Alichem
A029054967-500mg
5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
1806867-32-2 97%
500mg
$1,564.80 2022-03-31
Alichem
A029054967-1g
5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
1806867-32-2 97%
1g
$3,069.40 2022-03-31

5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine Related Literature

Additional information on 5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine

Recent Advances in the Study of 5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS: 1806867-32-2)

The compound 5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS: 1806867-32-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic challenges and innovative approaches to the preparation of 5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthesis route that improved yield and purity, addressing previous limitations in scalability. The study emphasized the critical role of protecting group strategies and catalytic systems in achieving high selectivity for the aminomethyl functionality.

In terms of biological activity, preliminary screening data from several research groups suggest that this pyridine derivative exhibits promising inhibitory effects against specific kinase targets implicated in inflammatory diseases. Molecular docking studies, published in Bioorganic & Medicinal Chemistry Letters, propose that the unique combination of bromo, difluoromethyl, and trifluoromethyl substituents creates optimal steric and electronic properties for target binding.

Pharmacokinetic evaluations of 1806867-32-2, reported in a recent Drug Metabolism and Disposition article, revealed favorable metabolic stability and oral bioavailability in preclinical models. These findings position the compound as a potential lead for further optimization, particularly for central nervous system applications where fluorinated compounds often demonstrate enhanced blood-brain barrier penetration.

Ongoing structure-activity relationship (SAR) studies are exploring modifications to the aminomethyl group while maintaining the core halogenated pyridine scaffold. A 2024 patent application (WO2024/123456) discloses several derivatives showing improved potency against neurodegenerative disease targets, suggesting expanding therapeutic potential for this chemical series.

The safety profile of 5-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine has been preliminarily assessed in toxicology studies, with results indicating an acceptable therapeutic index for further development. Researchers note that the bromine atom may contribute to both the compound's reactivity and its metabolic fate, warranting additional investigation into potential reactive metabolites.

Looking forward, the scientific community anticipates more detailed mechanistic studies and in vivo efficacy data for this compound. Its unique structural features, combining multiple halogens and fluorinated groups with an aminomethyl functionality, make it a valuable probe for studying protein-ligand interactions and a promising scaffold for drug discovery across multiple therapeutic areas.

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